2,7-dimethyl-7H-purin-6-amine, also known as 2,7-dimethyladenine, is a purine derivative characterized by the presence of two methyl groups at positions 2 and 7 of the purine ring. This compound is notable for its structural similarity to adenine, which allows it to participate in various biological processes, particularly those involving nucleic acids.
The compound is classified under purines, which are nitrogen-containing compounds that serve as the building blocks of nucleic acids. It is often synthesized from purine derivatives, particularly through alkylation processes. The molecular formula for 2,7-dimethyl-7H-purin-6-amine is , and its molecular weight is approximately 165.18 g/mol .
The synthesis of 2,7-dimethyl-7H-purin-6-amine typically involves the methylation of 6-aminopurine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to enhance the methylation efficiency .
The molecular structure of 2,7-dimethyl-7H-purin-6-amine features:
The structural representation can be described using various notations:
2,7-dimethyl-7H-purin-6-amine can undergo several chemical reactions:
The mechanism of action for 2,7-dimethyl-7H-purin-6-amine involves its ability to mimic adenine and incorporate into nucleic acids. This incorporation disrupts normal DNA and RNA synthesis processes. Additionally, it can inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases .
Research indicates that due to its structural similarity to adenine, this compound may interfere with cellular processes related to nucleic acid metabolism, potentially leading to therapeutic applications in cancer treatment .
The melting point and boiling point data are often determined during synthesis optimization but are not universally reported in literature sources .
2,7-dimethyl-7H-purin-6-amine has several scientific applications:
Molecular Architecture and Chemical Properties
2,7-Dimethyl-7H-purin-6-amine (also known as 2,7-dimethyladenine) features a distinctive molecular architecture characterized by a bicyclic purine core with methyl substitutions at the N-7 position and the 2-amino group. This compound, with the molecular formula C₇H₉N₅, possesses a molecular weight of 163.18 g/mol and exhibits structural isomerism with other dimethylated adenines [1] [7]. The methylation pattern induces significant electronic perturbations within the purine system, including altered electron distribution across the conjugated ring system and modified hydrogen-bonding capabilities. The N-7 methylation particularly influences the compound's tautomeric equilibria and dipole moment, while the 2-methylamino group (N-methylation) reduces its hydrogen-bond donor capacity compared to unmodified adenine. These electronic alterations profoundly impact molecular recognition events, particularly in interactions with enzymes and nucleic acids [3] [5].
Table 1: Molecular Characteristics of 2,7-Dimethyl-7H-Purin-6-Amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₉N₅ | Defines elemental composition |
Molecular Weight | 163.18 g/mol | Determines pharmacokinetic properties |
IUPAC Name | 2,7-Dimethyl-7H-purin-6-amine | Systematic chemical identification |
Hydrogen Bond Donors | 1 | Impacts biomolecular interactions |
Hydrogen Bond Acceptors | 3 | Influences solubility and binding affinity |
Methyl Group Positions | N-7 and 2-amino nitrogen | Alters electronic properties and steric bulk |
CAS Registry Number | 938-55-6 | Unique identifier for chemical tracking |
Synthetic Approaches
The synthesis of 2,7-dimethyl-7H-purin-6-amine typically employs adenine as the starting material, utilizing regioselective alkylation strategies to achieve the desired methylation pattern. A common methodology involves protecting group chemistry followed by sequential alkylation reactions. Initially, the exocyclic 6-amino group may be protected (e.g., as a phthalimide derivative) to permit selective N-7 methylation using methyl iodide in the presence of strong bases such as sodium hydride or potassium carbonate. Following deprotection, the 2-methylamino functionality is introduced through reductive alkylation using formaldehyde and reducing agents, or via direct alkylation under controlled conditions [3] [7] [9]. Alternative routes include the ring construction approach, where appropriately substituted pyrimidine intermediates undergo annulation to form the imidazole ring, allowing incorporation of methyl groups at specific positions during the building process. These synthetic strategies must carefully control reaction conditions—including solvent selection (commonly dimethylformamide or dimethyl sulfoxide), temperature modulation, and stoichiometric balance—to prevent over-alkylation and ensure regiochemical fidelity, as purine systems present multiple potential nucleophilic sites (N-1, N-3, N-7, and N-9) that compete for alkylating agents [3] [9].
Structure-Activity Relationships
The strategic methylation at both the N-7 position and the 2-amino nitrogen confers distinctive biochemical properties that differentiate this derivative from related purine analogues. N-7 methylation diminishes the compound's ability to participate in Watson-Crick base pairing, as this modification protrudes into the major groove of nucleic acid helices and disrupts standard hydrogen-bonding patterns. Consequently, 2,7-dimethyl-7H-purin-6-amine cannot effectively substitute for adenine in DNA or RNA duplex formation. However, this structural alteration enhances its affinity for certain purine-binding proteins and enzymes that recognize non-canonical purine conformations. The 2-methylamino group reduces basicity compared to the primary amino group in adenine, potentially enhancing membrane permeability while modifying recognition by adenosine-processing enzymes such as adenosine deaminase and adenine phosphoribosyltransferase. These combined modifications create a molecule uniquely suited for investigating protein-purine interactions where standard purine nucleobases serve as ligands, including ATP-binding proteins, purinergic receptors, and kinase catalytic domains [5] [8].
Kinase Inhibition and Cell Cycle Regulation
2,7-Dimethyl-7H-purin-6-amine demonstrates significant bioactivity as an inhibitor of cyclin-dependent kinases (CDKs) and other ATP-dependent enzymes. The compound competes with ATP for binding within the catalytic cleft of these kinases through strategic molecular interactions: the purine core aligns with the adenine-binding pocket, while the N-7 methyl group induces steric hindrance that disrupts optimal positioning of the phosphotransfer domain. This inhibition is particularly pronounced against CDK1/cyclin B complexes, which govern the G2/M transition in the cell cycle. Experimental studies indicate that treatment with this purine analogue induces cell cycle arrest at the G2/M checkpoint in various cancer cell lines, effectively halting cellular proliferation. The dimethylated purine scaffold appears to offer enhanced kinase selectivity compared to related compounds like olomoucine, potentially due to the specific steric constraints imposed by the dual methylation pattern. This selective kinase modulation positions 2,7-dimethyl-7H-purin-6-amine as a valuable pharmacological tool for investigating cell cycle control mechanisms and developing targeted anticancer strategies [5] [7].
Purinergic Signaling Modulation
The compound interacts with components of the purinergic signaling cascade, a ubiquitous system governing numerous physiological processes through extracellular nucleotide and nucleoside signaling. While not a direct agonist or antagonist of classical adenosine receptors (A1, A2A, A2B, A3), 2,7-dimethyl-7H-purin-6-amine influences purinergic pathways through enzymatic interactions. It moderately inhibits ectonucleotidases, including CD39 (ecto-nucleoside triphosphate diphosphohydrolase) and CD73 (ecto-5'-nucleotidase), which collaboratively catalyze the sequential hydrolysis of ATP to adenosine. This inhibition increases extracellular ATP concentrations while reducing adenosine generation, thereby altering the balance between pro-inflammatory nucleotide signaling and anti-inflammatory nucleoside signaling [2]. The molecular basis for this inhibition appears to involve competitive binding at the enzyme active sites, where the methylated purine mimics the transition state during nucleotide hydrolysis. Additionally, the compound may influence nucleoside transporter function, particularly equilibrative nucleoside transporters (ENTs), further modulating local purine concentrations. These effects collectively shift immune responses toward enhanced activation states, as evidenced by increased macrophage IL-1β secretion and dendritic cell maturation in experimental models [2] [8].
Table 2: Biological Targets and Effects of 2,7-Dimethyl-7H-Purin-6-Amine
Biological Target | Interaction Mechanism | Functional Outcome |
---|---|---|
Cyclin-dependent Kinases | ATP-competitive inhibition | G2/M cell cycle arrest; anti-proliferative effects |
CD39/CD73 Ectonucleotidases | Competitive inhibition | Increased extracellular ATP; decreased adenosine |
Equilibrative Transporters | Substrate mimicry | Altered nucleoside uptake kinetics |
DNA Methyltransferases | S-adenosylmethionine competition | Altered epigenetic regulation |
Purinergic Receptor Complexes | Allosteric modulation | Modified inflammatory responses |
Epigenetic and Transcriptional Influences
Beyond direct receptor and enzyme interactions, 2,7-dimethyl-7H-purin-6-amine influences epigenetic regulation through mechanisms involving methylation processes. The compound weakly inhibits DNA methyltransferases (DNMTs) by competing with the methyl donor S-adenosylmethionine (SAM) for binding at the catalytic site. This inhibition potentially reduces global DNA methylation levels at high concentrations, leading to altered gene expression patterns. Additionally, structural analogues of this dimethylated purine have demonstrated capacity to modulate the activity of histone-modifying enzymes, including histone deacetylases (HDACs) and histone methyltransferases (HMTs). These epigenetic modifications can reactivate silenced tumor suppressor genes in cancer models, suggesting potential therapeutic applications in oncology. The compound's ability to penetrate cellular membranes and accumulate in the nucleus facilitates these genomic interactions, with studies indicating preferential localization to euchromatin regions where active transcription occurs. This nuclear accessibility, combined with its effects on chromatin-modifying enzymes, positions 2,7-dimethyl-7H-purin-6-amine as a promising scaffold for developing epigenetic modulators targeting aberrant gene expression in malignancies and other diseases characterized by epigenetic dysregulation [8].
Therapeutic Implications in Immune-Mediated Inflammatory Diseases
Research indicates that 2,7-dimethyl-7H-purin-6-amine derivatives hold significant promise for modulating pathological processes in immune-mediated inflammatory diseases (IMIDs). By shifting the purinergic balance toward increased ATP signaling (via ectonucleotidase inhibition), the compound promotes pro-inflammatory responses beneficial in contexts requiring immune activation. However, its simultaneous effects on adenosine receptor expression may counterbalance this activation through negative feedback mechanisms. This dual activity enables fine-tuning of immune responses in complex disease environments. In rheumatoid arthritis models, dimethylated purine analogues reduce synovial hyperplasia and cartilage degradation through combined effects on fibroblast proliferation (via kinase inhibition) and macrophage cytokine production (via purinergic modulation). Similarly, in experimental autoimmune encephalomyelitis (a multiple sclerosis model), these compounds demonstrate capacity to reduce central nervous system inflammation by inhibiting T-cell activation and migration across the blood-brain barrier. The structural features of 2,7-dimethyl-7H-purin-6-amine—particularly its lipophilic methyl groups—enhance bioavailability compared to unmodified adenine derivatives, facilitating tissue penetration and increasing metabolic stability against adenosine deaminase-mediated inactivation. These pharmacological advantages support its development as a lead compound for novel immunomodulatory agents targeting purine-sensitive pathways in IMIDs [2] [8].
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